1-tosyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
1-tosyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a pyrrolo[3,2-b]pyridine core with a tosyl group attached, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tosyl-1H-pyrrolo[3,2-b]pyridine can be synthesized through various methods. One common approach involves the reaction of 1H-pyrrolo[3,2-b]pyridine with tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-tosyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using reagents like sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium hydroxide, and triethylamine are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
1-tosyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tosyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: This compound has similar structural features but with a bromine atom at the 5-position.
1-tosyl-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a different arrangement of the pyridine ring.
Uniqueness
1-tosyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-6-12(7-5-11)19(17,18)16-10-8-13-14(16)3-2-9-15-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOEZMEUUZZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211556 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116136-30-1 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116136-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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